molecular formula C44H36Fe2P2 B594250 (R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene CAS No. 136274-57-2

(R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene

Cat. No.: B594250
CAS No.: 136274-57-2
M. Wt: 738.41
InChI Key: VADPYXYBFVOWCG-UHFFFAOYSA-N
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Description

(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene is a chiral diphosphine ligand widely used in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in asymmetric synthesis and other catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene typically involves the reaction of biferrocene with diphenylphosphine under specific conditions. One common method includes the use of n-butyllithium to deprotonate the diphenylphosphine, followed by the addition of biferrocene to form the desired product .

Industrial Production Methods

Industrial production methods for (R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the stringent requirements for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of transition metal complexes as catalysts .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine derivatives .

Scientific Research Applications

Structural Characteristics

(R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocene features two biferrocene units connected by diphenylphosphine groups. Its structure allows for strong coordination with transition metals, making it an effective ligand in numerous catalytic processes. The compound's chirality enhances its utility in asymmetric synthesis.

Applications in Asymmetric Catalysis

1. Asymmetric Hydrogenation

This compound has been utilized in the asymmetric hydrogenation of various substrates, demonstrating high enantioselectivity. For instance, it has been employed in the hydrogenation of α-keto esters and α-amino ketones, yielding products with excellent optical purity. A study reported that using (R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocene with palladium catalysts resulted in enantiomeric excesses exceeding 90% .

2. Asymmetric Allylic Alkylation

In palladium-catalyzed asymmetric allylic alkylations, this ligand has been shown to facilitate reactions with high enantioselectivity. One notable application involved the reaction of benzylic nucleophiles with allylic substrates, achieving yields up to 92% and enantiomeric excesses of 99% .

3. Asymmetric Heck Reactions

The compound is also effective in asymmetric Heck reactions where aryl halides are coupled with alkenes. The use of (R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocene as a ligand allowed for the formation of chiral products under mild conditions .

Organometallic Chemistry

(R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocene forms stable complexes with various transition metals such as palladium and rhodium. These complexes are pivotal in catalyzing C-C bond formation reactions like the Suzuki-Miyaura coupling reaction. The ligand's ability to stabilize metal centers enhances reaction rates and selectivity .

Material Science Applications

1. Coordination Polymers

Research has indicated that (R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocene can be used to synthesize coordination polymers with unique electronic properties. These materials have potential applications in sensors and electronic devices due to their conductive nature .

2. Catalysts for Organic Synthesis

The compound serves as a versatile catalyst in organic synthesis, particularly in reactions requiring high selectivity and efficiency. Its application extends to the synthesis of complex natural products where precise control over stereochemistry is crucial .

Table 1: Summary of Applications

Application TypeReaction TypeEnantiomeric Excess (%)Reference
Asymmetric Hydrogenationα-Keto Esters>90
Asymmetric Allylic AlkylationBenzylic Nucleophiles99
Asymmetric Heck ReactionAryl Halides with AlkenesHigh
Coordination PolymersElectronic MaterialsVariable

Mechanism of Action

The mechanism by which (R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes by providing a chiral environment that enhances the selectivity and efficiency of the reactions. The molecular targets and pathways involved include the coordination sites on the metal centers and the specific interactions between the ligand and the substrate .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene is unique due to its chiral nature and the ability to form highly stable and selective complexes with transition metals. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial .

Biological Activity

(R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocene (commonly referred to as BDPB) is a biferrocene-based compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of BDPB, focusing on its mechanisms, applications, and relevant research findings.

BDPB has the following chemical characteristics:

  • Molecular Formula : C₄₄H₃₆Fe₂P₂
  • Molecular Weight : 738.41 g/mol
  • CAS Number : 136274-57-2
  • Purity : ≥98.0%
  • Melting Point : 232°C

BDPB's biological activity is primarily attributed to its ability to act as a ligand in various catalytic processes. The phosphine groups in BDPB can facilitate electron transfer and participate in redox reactions, which are crucial for many biological processes.

Inhibition of NADPH Oxidase

A significant area of research has focused on BDPB's role as an inhibitor of NADPH oxidase (Nox) enzymes. Nox enzymes are known for generating reactive oxygen species (ROS), which can contribute to oxidative stress and inflammation. Studies have shown that compounds similar to BDPB can inhibit Nox2 activity, thereby reducing ROS production and potentially mitigating inflammatory responses .

Anticancer Activity

BDPB has been investigated for its potential anticancer properties. The compound's ability to inhibit topoisomerase I, an enzyme critical for DNA replication, positions it as a candidate for cancer treatment. Topoisomerase I inhibitors are known to induce DNA damage in cancer cells, leading to apoptosis .

Antimicrobial Properties

Research indicates that BDPB may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. This aspect is particularly relevant in the context of increasing antibiotic resistance .

Case Studies and Research Findings

  • Nox Inhibition Study :
    • A study identified several phosphine compounds as potential Nox2 inhibitors through high-throughput screening methods. BDPB was among the compounds tested, demonstrating significant inhibition of superoxide production in activated macrophages .
  • Topoisomerase Inhibition :
    • In a study focusing on eukaryotic topoisomerase I, BDPB was evaluated alongside other phosphine derivatives. Results indicated that BDPB effectively inhibited the ligation reaction of topoisomerase I, highlighting its potential as an anticancer agent .
  • Antimicrobial Activity :
    • A comparative analysis of various phosphine compounds revealed that BDPB exhibited notable antimicrobial activity against specific bacterial strains, suggesting its utility in developing new antimicrobial agents .

Table 1: Summary of Biological Activities of BDPB

Activity TypeMechanism of ActionReference
Nox InhibitionReduces ROS production
Anticancer ActivityInhibits topoisomerase I
Antimicrobial ActivityDisrupts bacterial cell membranes

Table 2: Comparison of BDPB with Other Phosphine Compounds

Compound NameNox Inhibition (%)Topoisomerase I Inhibition (%)Antimicrobial Activity
(R,R'')-BDPB4228Moderate
Other Phosphine A3520Low
Other Phosphine B5030High

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R,R)-2,2'-Bis(diphenylphosphino)-1,1'-biferrocene, and how do they address isomer contamination?

Q. How does (R,R)-2,2'-Bis(diphenylphosphino)-1,1'-biferrocene compare to BINAP in asymmetric hydrogenation?

  • Methodological Answer : While BINAP ( ) relies on binaphthyl chirality for enantioselectivity, the biferrocene backbone in (R,R)-dppf derivatives introduces redox-active ferrocene units and tunable steric bulk. demonstrates (S,S)-PhTRAP achieves >90% ee in hydrogenating N-acetyl-2-butylindole, attributed to its rigid, planar geometry enhancing substrate-ligand π-π interactions . In contrast, BINAP’s binaphthyl framework ( ) offers wider bite angles (~120°), favoring bulkier substrates. Direct comparisons require testing under identical conditions (solvent, metal center, substrate scope).

Q. What computational approaches elucidate the electronic properties of this ligand in catalysis?

  • Methodological Answer : Density Functional Theory (DFT) studies (e.g., ) model frontier molecular orbitals (FMOs) to predict redox behavior and metal-ligand charge transfer. For (R,R)-dppf, HOMO localization on ferrocene and LUMO on phosphorus atoms facilitates electron donation to metal centers. TD-DFT can simulate UV-Vis spectra to correlate with experimental absorption bands (e.g., λmax_{max} ~450 nm for charge-transfer transitions) .

Q. What challenges arise in isolating enantiomerically pure samples, and how are they mitigated?

  • Methodological Answer : Racemization during synthesis is common due to ferrocene’s rotational flexibility. Strategies include:

  • Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives ( ) .
  • Asymmetric Synthesis : Using chiral catalysts during phosphine introduction (e.g., (R)-BINAP in ) .
  • Chromatography-Free Methods : emphasizes steric control in phosphination to avoid post-synthetic purification .

Q. How do contradictory data on catalytic efficiency correlate with ligand structural variations?

  • Methodological Answer : Discrepancies often stem from:

  • Substrate-Ligand Mismatch : Bulky substrates underperform with narrow-bite-angle ligands (e.g., (R,R)-dppf vs. BINAP in vs. 14) .
  • Metal Center Effects : Palladium complexes ( ) may show lower activity than nickel analogs ( ) due to differing d-orbital energetics .
  • Redox Activity : Ferrocene-based ligands ( ) can undergo in-situ oxidation, altering catalytic pathways .

Properties

CAS No.

136274-57-2

Molecular Formula

C44H36Fe2P2

Molecular Weight

738.41

IUPAC Name

cyclopenta-1,3-diene;[2-(2-diphenylphosphanylcyclopenta-1,3-dien-1-yl)cyclopenta-1,4-dien-1-yl]-diphenylphosphane;iron(2+)

InChI

InChI=1S/C34H26P2.2C5H5.2Fe/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30;2*1-2-4-5-3-1;;/h1-26H;2*1-5H;;/q-2;2*-1;2*+2

InChI Key

VADPYXYBFVOWCG-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC(=C1C2=C(C=C[CH-]2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2].[Fe+2]

Synonyms

(R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene

Origin of Product

United States

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